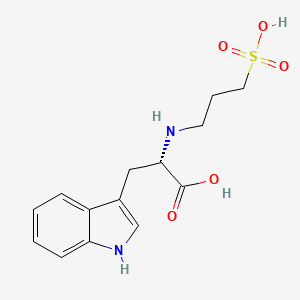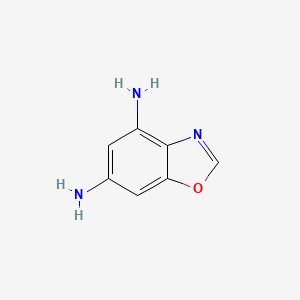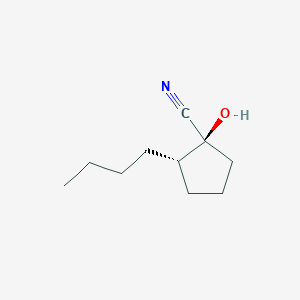
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a butyl group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Hydroxyl Group Addition: The hydroxyl group can be added through hydroxylation reactions, often using oxidizing agents.
Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions, typically using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
Oxidation: Formation of (1S,2S)-2-butyl-1-oxocyclopentane-1-carbonitrile.
Reduction: Formation of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile: A stereoisomer with different spatial arrangement.
(1S,2S)-2-methyl-1-hydroxycyclopentane-1-carbonitrile: A compound with a methyl group instead of a butyl group.
(1S,2S)-2-butyl-1-hydroxycyclohexane-1-carbonitrile: A compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
834885-80-2 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10+/m0/s1 |
InChI Key |
BPGMMOKNYWTRSX-VHSXEESVSA-N |
Isomeric SMILES |
CCCC[C@H]1CCC[C@]1(C#N)O |
Canonical SMILES |
CCCCC1CCCC1(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
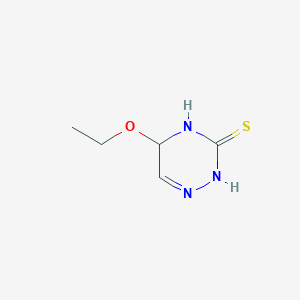
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)

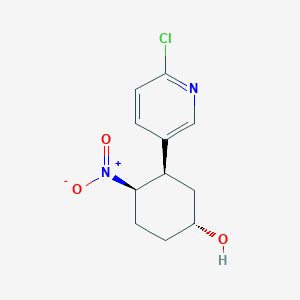
![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
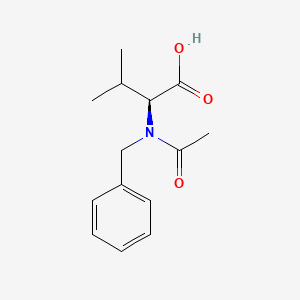

![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
